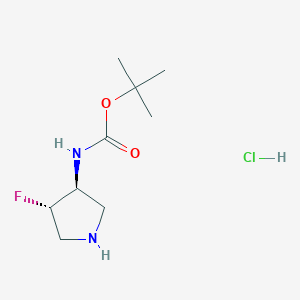

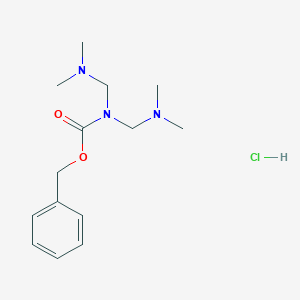

(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

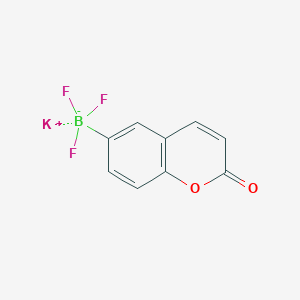

“(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride” is a complex organic compound. The compound’s name indicates that it is a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom . The “3S,4S” denotes the stereochemistry of the molecule, indicating that it has two stereocenters at the 3rd and 4th positions of the pyrrolidine ring, both of which are in the S (Sinister, Latin for left) configuration . The “4-Fluoro” indicates that a fluorine atom is attached to the 4th carbon of the pyrrolidine ring . The “carbamic acid t-butyl ester” part of the name suggests that the compound contains a carbamate group (a functional group derived from carbamic acid) that is esterified with a t-butyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen and four carbon atoms . The fluorine atom is attached to the 4th carbon of the ring, and the carbamate group is likely attached to the 3rd carbon . The stereochemistry at the 3rd and 4th carbons is S, as indicated by the “3S,4S” in the name .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the fluorine atom and the carbamate group. Fluorine is highly electronegative, which could make the compound more reactive . The carbamate group could potentially participate in a variety of reactions, such as hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the fluorine atom could increase its polarity, potentially affecting its solubility in different solvents . The carbamate group could also influence its properties, such as its acidity or reactivity .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry Applications

Synthesis of Heterocyclic Compounds : Compounds like "(3S,4S)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride" are of interest in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, the review on the metallation of π-deficient heteroaromatic compounds by Marsais and Quéguiner (1983) highlights the utility of such reactions in organic synthesis, potentially applicable to the synthesis of pyrrolidine-based compounds (Marsais & Quéguiner, 1983).

Drug Discovery and Development : The structural features of pyrrolidine and its derivatives, including fluoro-substituted analogs, are valuable in drug discovery. Petri et al. (2021) discuss the versatility of the pyrrolidine scaffold in developing biologically active compounds, suggesting that a compound like "this compound" could be pivotal in synthesizing novel therapeutics with improved efficacy and selectivity (Petri et al., 2021).

Polymer Science and Material Chemistry

- Synthesis of Advanced Materials : The chemical robustness and reactive potential of carbamic acid esters and pyrrolidinyl compounds can be harnessed in the synthesis of advanced polymers and materials. For instance, the comprehensive review by Puts, Crouse, and Améduri (2019) on the synthesis and characterization of polytetrafluoroethylene elucidates the importance of fluoroorganic compounds in developing materials with unique properties (Puts, Crouse, & Améduri, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHIDFXVOGEND-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097061-01-1 |

Source

|

| Record name | Carbamic acid, N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097061-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)